molecular formula C8H10FNO2S B13315305 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B13315305
M. Wt: 203.24 g/mol
InChI Key: XVRSZCSHPSGLJT-UHFFFAOYSA-N
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Description

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10FNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-fluoro-4-dimethylbenzene. The process begins with the nitration of 2-fluoro-4-dimethylbenzene, followed by reduction to form the corresponding amine. This amine is then reacted with sulfonyl chloride under basic conditions to yield the desired sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N,N-dimethylbenzenesulfonamide
  • 2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide

Uniqueness

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring. The presence of both fluorine and methyl groups imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRSZCSHPSGLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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